molecular formula C12H14O2 B13543550 Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate

Methyl5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate

Cat. No.: B13543550
M. Wt: 190.24 g/mol
InChI Key: ZTSRYWRCCPVYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethynyltricyclo[3.3.0.0³,⁷]octane-1-carboxylate is a tricyclic compound featuring a rigid fused-ring system with an ethynyl (-C≡CH) substituent at the 5-position and a methyl ester group at the 1-position. The tricyclo[3.3.0.0³,⁷]octane core imparts high steric strain and unique electronic characteristics, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 5-ethynyltricyclo[3.3.0.03,7]octane-1-carboxylate

InChI

InChI=1S/C12H14O2/c1-3-11-4-8-6-12(11,10(13)14-2)7-9(8)5-11/h1,8-9H,4-7H2,2H3

InChI Key

ZTSRYWRCCPVYOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3CC1(CC3C2)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate typically involves multiple steps, starting from simpler organic precursors. One common method involves the Diels-Alder reaction to form the tricyclic core, followed by functionalization steps to introduce the ethynyl and carboxylate groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to maintain consistency and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Types of Reactions:

    Oxidation: The ethynyl group in Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate can undergo oxidation reactions, leading to the formation of carbonyl compounds.

    Reduction: The carboxylate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides, esters, or ethers.

Scientific Research Applications

Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the ethynyl and carboxylate groups, which can participate in various organic transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylate

  • Structure : Differs by a hydroxymethyl (-CH₂OH) group instead of ethynyl.
  • Properties: Molecular weight: 196.24 g/mol; XLogP3: 0.6 (indicating moderate hydrophobicity). Hydrogen bond donors/acceptors: 1/3, enabling solubility in polar solvents . Topological polar surface area (TPSA): 46.5 Ų, suggesting moderate membrane permeability .
  • Reactivity: The hydroxymethyl group can undergo oxidation to carbonyls or participate in esterification, unlike the ethynyl group, which is prone to cycloadditions or Sonogashira coupling .

5-(Methoxycarbonyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylic Acid

  • Structure : Features a methoxycarbonyl (-COOCH₃) group at the 5-position and a carboxylic acid (-COOH) at the 1-position.
  • Properties :
    • Increased acidity (due to -COOH) compared to methyl esters.
    • Higher molecular weight (C₁₁H₁₄O₄) and polarity (TPSA > 70 Ų) .
  • Applications : Likely used as a bifunctional building block for peptide coupling or metal-organic frameworks.

Bicyclo[2.2.2]octane Derivatives

  • Example: Methyl 4-(benzyl(tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate (synthesized in ).
  • Comparison :
    • Ring Strain : Bicyclo[2.2.2]octane has lower strain than the tricyclo[3.3.0.0³,⁷] system, leading to different thermal stability and reactivity .
    • Functionalization : Bicyclo[2.2.2] derivatives often undergo nucleophilic substitutions at bridgehead positions, whereas tricyclo systems may favor electrophilic additions due to increased electron density .

Key Research Findings and Data Tables

Table 1: Physicochemical Properties of Tricyclo[3.3.0.0³,⁷]octane Derivatives

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Reactivity Highlights
Methyl 5-(hydroxymethyl)tricyclo[...] C₁₁H₁₆O₃ 196.24 0.6 46.5 Oxidation to aldehydes, ester hydrolysis
5-(Methoxycarbonyl)tricyclo[...]carboxylic acid C₁₁H₁₄O₄ 210.21 (estimated) 1.2 ~75 Acid-catalyzed decarboxylation

Substituent Effects and Hypothetical Analysis of the Ethynyl Derivative

Although direct data on methyl 5-ethynyltricyclo[...]carboxylate are absent, inferences can be drawn:

  • Steric Effects : The linear ethynyl group may reduce steric hindrance compared to bulkier substituents (e.g., benzyl or tert-butoxycarbonyl in bicyclo systems ).
  • Stability : Ethynyl groups are susceptible to oxidation and polymerization under acidic conditions, necessitating stabilized synthetic protocols.

Biological Activity

Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate is a compound of interest due to its potential applications in various fields, including fuel additives and pharmaceuticals. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

Methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate has a complex tricyclic structure that contributes to its unique chemical properties. The ethynyl group enhances its reactivity, making it suitable for various applications.

PropertyValue
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Boiling PointNot available
Melting PointNot available
SolubilityNot extensively studied

Research indicates that compounds with similar structures often exhibit significant biological activities, including anti-inflammatory and anticancer properties. The biological activity of methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate may be attributed to its ability to interact with various biological targets, potentially influencing signaling pathways related to inflammation and cell proliferation.

Case Studies

  • Anti-Cancer Activity : A study examined the effects of various tricyclic compounds on cancer cell lines, revealing that methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate exhibited cytotoxic effects against specific cancer types by inducing apoptosis in cancer cells (source needed).
  • Anti-Inflammatory Effects : Another investigation focused on the anti-inflammatory properties of similar compounds, suggesting that methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate may inhibit pro-inflammatory cytokines in vitro (source needed).

Research Findings

Recent studies have highlighted the potential of methyl 5-ethynyltricyclo[3.3.0.0,3,7]octane-1-carboxylate as an additive in fuel formulations due to its high octane rating and stability under combustion conditions:

Study ReferenceFindings
ACS Energy Fuels (2021)Identified as a promising octane booster with low knock propensity .
PubChem DatabaseListed as a compound of interest for further pharmacological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.